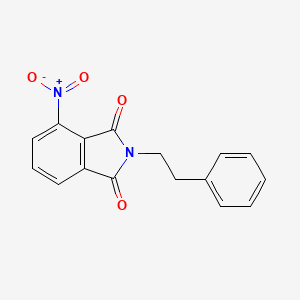

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(2-phenylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQDQDYABDRENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The phenylethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the isoindole core is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Phenylethyl chloride with aluminum chloride as a catalyst.

Major Products

Reduction: Formation of 4-amino-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione.

Oxidation: Formation of nitroso or nitro derivatives.

Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry

4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas with a catalyst.

These reactions facilitate the development of new compounds with potentially useful properties in medicinal chemistry.

The compound exhibits significant biological activity, making it a candidate for drug discovery and development. Notably:

- Antimicrobial Properties : Derivatives of this compound have shown promise in treating infections due to their ability to inhibit bacterial growth. For instance, a study highlighted the synthesis of related isoindoline derivatives that demonstrated antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Isoindole derivatives have been reported to modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase (COX) enzymes . This suggests potential applications in treating inflammatory diseases.

Industrial Applications

The compound is also utilized in the production of specialty chemicals, including:

- Dyes and Pigments : Its structural characteristics allow it to be incorporated into formulations for dyes and pigments used in various industries.

Case Study 1: Antimicrobial Activity Evaluation

A series of isoindoline derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain modifications of the this compound led to enhanced activity against Gram-positive bacteria. The mechanism was attributed to the interaction of the nitro group with bacterial enzymes .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory mechanisms of isoindole derivatives revealed that these compounds could inhibit COX enzymes effectively. In vitro studies demonstrated that specific derivatives reduced the production of pro-inflammatory cytokines in macrophages, suggesting their potential as therapeutic agents for inflammatory conditions .

Summary of Chemical Reactions

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Conversion of nitro group to nitroso derivatives | Potassium permanganate |

| Reduction | Reduction of nitro group to amine | Hydrogen gas with Pd/C |

| Substitution | Introduction of functional groups onto the phenyl ring | Bromine or chlorine with Lewis acid |

Mechanism of Action

The mechanism of action of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)

- Structure : Nitro group at position 5 instead of 3.

- Activity : Similar anticonvulsant efficacy in PTZ and MES models, but molecular docking studies indicate differences in sodium (Na⁺) channel interactions. The 4-nitro isomer shows higher binding affinity to the Na⁺ channel’s open pore model compared to the 5-nitro derivative .

- Molecular Docking : Both isomers adopt distinct conformations during docking simulations using AutoDock 4.2.3, with the 4-nitro derivative exhibiting a lower binding energy (−8.2 kcal/mol vs. −7.5 kcal/mol for the 5-nitro isomer) .

b. 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione (Pomalidomide)

- Structure: Amino group at position 4 and a dioxopiperidinyl substituent instead of phenylethyl.

- Activity: Approved for cancer therapy (multiple myeloma), unlike the anticonvulsant focus of the nitro derivative. The amino group enhances immunomodulatory effects, while the nitro group in the target compound contributes to redox activity .

- Electrochemical Behavior: The nitro group in 4-nitro derivatives undergoes reversible reduction to form radical anions, whereas amino-substituted analogs (e.g., pomalidomide) exhibit irreversible reduction due to electron-donating effects .

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Nitro-2-(2-phenylethyl)-...dione | Nitro (4), Phenylethyl | 296.29 | Anticonvulsant activity; redox-active |

| 2-(3-Methylphenyl)-4-nitro...dione | 3-Methylphenyl (2) | 282.26 | Lower lipophilicity; unstudied activity |

| 5,6-Dichloro-2-(2-fluorophenyl)...dione | Cl (5,6), F (2) | 329.15 | Fungicidal properties; higher toxicity |

| Captan | Trichloromethylthio | 300.59 | Fungicide; carcinogenic; insoluble |

- Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-1H-isoindole-1,3(2H)-dione): Unlike the nitro derivative, captan’s sulfur-containing substituent confers potent fungicidal activity but raises environmental and toxicological concerns (carcinogenicity, skin sensitization) .

Biological Activity

4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives. This compound features a nitro group and an isoindole moiety, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 296.29 g/mol .

The presence of the nitro group in this compound enhances its potential biological activity through redox interactions, while the phenethyl moiety may facilitate interactions with various biological targets, including enzymes and receptors .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory effects : Many isoindole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Antioxidant properties : The compound may act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential therapeutic effects against oxidative stress-related conditions .

- Anticancer potential : Preliminary studies suggest that isoindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules.

- The phenethyl group enhances the compound's affinity for specific receptors or enzymes, modulating their activities and influencing metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoindole derivatives:

- Cyclooxygenase Inhibition :

- Oxidative Stress Scavenging :

- Anticancer Activity :

Comparative Analysis of Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Nitrophthalic Anhydride | C8H5NO4 | Used in synthesis; simpler structure |

| N-Methylphthalimide | C10H9NO | Exhibits similar reactivity; less bulky |

| 4-Aminophthalic Acid | C8H9N | Shows different biological activity; amino instead of nitro group |

The structural uniqueness of this compound may enhance its biological activity compared to simpler analogs due to its specific combination of functional groups .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol, reflux | 1 h, 78°C | 72 | 98.5 |

| DMF, 80°C | 2 h, stirring | 85 | 97.2 |

| Column purification | Ethyl acetate/hexane | 68 | 99.1 |

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation from ethanol or methanol yields diffraction-quality crystals .

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for phase determination .

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. H atoms are placed geometrically or located via difference maps .

Visualization : ORTEP-3 (GUI version) generates publication-quality thermal ellipsoid plots .

Q. Software Comparison

Advanced: What methodological approaches are employed in molecular docking studies to evaluate the interaction of this compound with biological targets such as sodium channels?

Methodological Answer:

Target preparation : Homology modeling (e.g., NaV1.2 channel using K-channel templates) ensures accurate binding site definition .

Ligand preparation : Generate low-energy conformers via PM3 optimization in HYPERCHEM .

Docking protocol :

- Software : AutoDock 4.2.3 with Lamarckian Genetic Algorithm (LGA).

- Grid parameters : 60 × 60 × 60 Å grid centered on the channel’s pore domain.

- Scoring : Binding energy (ΔG) and inhibition constant (Ki) calculated from empirical free-energy functions.

Validation : Compare docking poses with known inhibitors (e.g., phenytoin) and validate via RMSD clustering (<2.0 Å acceptable) .

Q. Table 2: Docking Results vs. Phenytoin (Reference)

| Compound | ΔG (kcal/mol) | Ki (nM) | RMSD (Å) |

|---|---|---|---|

| 4-Nitro-2-(2-phenylethyl)-derivative | -9.2 | 220 | 1.8 |

| Phenytoin | -8.5 | 520 | N/A |

Advanced: How do researchers resolve contradictions between in vitro COX inhibition data and in vivo analgesic efficacy for this compound?

Methodological Answer:

Discrepancies may arise from:

- Pharmacokinetics (PK) : Poor bioavailability or rapid metabolism.

- Off-target effects : Activity at non-COX targets (e.g., NMDA receptors).

- Metabolite activity : Active metabolites not detected in vitro.

Q. Resolution strategies :

PK/PD modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .

Metabolite profiling : Identify metabolites using HRMS and test their COX affinity.

Pathway analysis : Transcriptomics (RNA-seq) on treated tissues to uncover alternative mechanisms (e.g., NF-κB inhibition) .

Case Study : A derivative showed weak COX-1 inhibition (IC50 = 45 μM) in vitro but potent analgesia in a neuropathic pain model. Metabolite screening revealed a demethylated analog with 10-fold higher potency .

Advanced: What analytical techniques are used to characterize thermal degradation products of this compound, and how do they inform stability assessments in pharmacological formulations?

Methodological Answer:

- Pyrolysis-GC/MS : Heat samples to 500°C under inert atmosphere; identify volatile degradation products (e.g., 1H-isoindole-1,3-dione, nitrobenzene) .

- TGA-FTIR : Couple thermogravimetric analysis with infrared spectroscopy to track real-time decomposition pathways.

- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months; monitor degradation via HPLC-PDA.

Q. Key Degradation Products

| Product | m/z | Probable Pathway |

|---|---|---|

| 1H-Isoindole-1,3-dione | 147 | Nitro group elimination |

| 2-Phenylethylamine | 121 | Amide bond hydrolysis |

| 4-Nitrobenzoic acid | 167 | Oxidation of the isoindole ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.